![molecular formula C11H15Cl2O4PS B14283633 2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene CAS No. 138144-99-7](/img/structure/B14283633.png)
2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, an ethoxy group, and a propylsulfinylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atoms at the desired positions. This is followed by the introduction of the ethoxy group through an etherification reaction. The final step involves the addition of the propylsulfinylphosphoryl group, which can be achieved through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This allows for the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-1-ethoxybenzene: Lacks the propylsulfinylphosphoryl group, resulting in different chemical properties and reactivity.
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene: Similar structure but with a methyl group instead of a propyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of the propylsulfinylphosphoryl group in 2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable intermediates in various reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
138144-99-7 |
|---|---|
Formule moléculaire |
C11H15Cl2O4PS |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
2,4-dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15Cl2O4PS/c1-3-7-19(15)18(14,16-4-2)17-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
JWEOGZHDTBDCMX-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)P(=O)(OCC)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
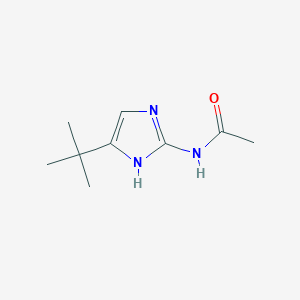
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
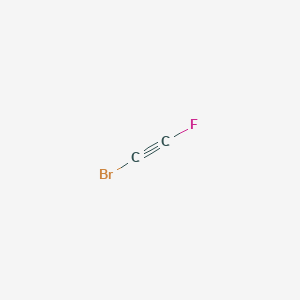
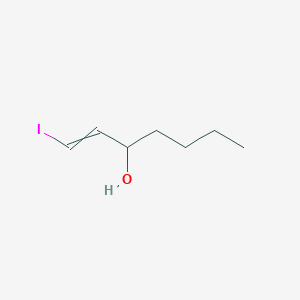
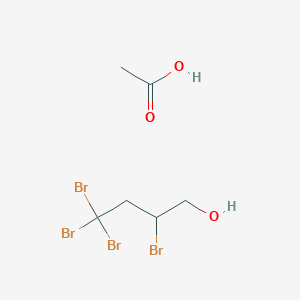
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)

![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
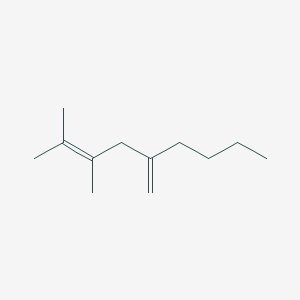
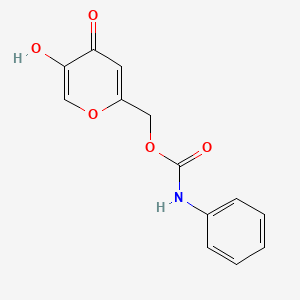
![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
